Home > Products > Screening Compounds P49613 > 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone
1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone -

1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone

Catalog Number: EVT-6088080
CAS Number:
Molecular Formula: C25H31N3O4
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor with antiviral effects against HIV-1. [] It blocks the binding of chemokines to CCR5 and inhibits the calcium response associated with receptor activation. [] Research indicates that 873140 has a unique mechanism of action compared to other CCR5 antagonists, blocking the calcium response induced by CCL5 (RANTES) while being an ineffectual antagonist of 125I-RANTES binding. [] Its antagonism of CCR5 is saturable, probe-dependent, and incredibly persistent, with a slow reversal rate. []

Relevance: Although structurally distinct from 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone, 873140 is considered related due to its shared target: the CCR5 receptor. [] Both compounds are involved in modulating CCR5 activity, highlighting the diverse chemical structures capable of targeting this receptor.

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines like MIP-1α (CCL3) and RANTES (CCL5) to CCR5, demonstrating its antagonistic activity. [] Sch-C also inhibits the calcium response resulting from CCR5 activation. []

Relevance: Similar to 873140, Sch-C targets the CCR5 receptor and exhibits noncompetitive allosteric antagonism, making it a relevant compound to 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone. [] Despite differing in structure, their shared ability to modulate CCR5 function places them in a related category.

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It demonstrates its antagonistic properties by blocking the binding of chemokines like MIP-1α (CCL3) and RANTES (CCL5) to CCR5. [] Additionally, Sch-D inhibits the calcium response triggered by CCR5 activation. []

Relevance: Sch-D shares a similar mechanism of action with 873140 and Sch-C, acting as a noncompetitive allosteric antagonist of the CCR5 receptor. [] This shared target makes it a related compound to 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone. The diverse structures of these CCR5 antagonists illustrate the various chemical classes capable of influencing CCR5 function.

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both MIP-1α (CCL3) and RANTES (CCL5) to CCR5. [] Further, UK-427,857 inhibits the calcium response associated with CCR5 activation. [] Coadministration studies with other CCR5 antagonists suggest that UK-427,857 might bind to a common allosteric site on the receptor. []

Relevance: UK-427,857 is another example of a noncompetitive allosteric antagonist of the CCR5 receptor, making it related to 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone. [] Although they differ in structure, their shared ability to interact with and modulate CCR5 activity places them in a related category.

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both MIP-1α (CCL3) and RANTES (CCL5) to CCR5 and inhibits the calcium response associated with receptor activation. []

Relevance: TAK779's activity as a noncompetitive allosteric antagonist of the CCR5 receptor makes it related to 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone. [] Despite structural differences, their shared target and ability to influence CCR5 function place them in a related category.

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5. [] It was identified using a primary human monocyte-based radioligand competition binding assay and potently inhibited macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by a panel of R5-HIV-1 strains. [] Further studies indicated that INCB9471 is a noncompetitive CCR5 inhibitor and rapidly associates with but slowly dissociates from CCR5. []

Relevance: INCB9471's activity as a noncompetitive antagonist of the CCR5 receptor makes it related to 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone. [] Despite structural differences, their shared target and ability to influence CCR5 function place them in a related category.

N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride (SSR182289A)

Compound Description: SSR182289A is a potent, selective thrombin inhibitor. [] It exhibits strong antithrombotic effects when administered orally and intravenously in various animal models of venous, arteriovenous shunt, and arterial thrombosis. [] SSR182289A demonstrates significant antithrombotic activity in rat and rabbit models, surpassing the efficacy of some reference antithrombotic agents. []

((+)-Methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride) (SNAP 7941)

Compound Description: SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. [] It effectively inhibits distension-induced voiding contractions in anesthetized rats and increases bladder capacity in conscious rats. [] SNAP 7941 produces similar effects when administered intracerebroventricularly and can block the effects of MCH on bladder capacity. []

Relevance: Although structurally distinct from 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone, SNAP 7941 is considered related due to its shared structural element: the piperidinylcarbonyl moiety. [] This structural similarity suggests a potential connection between these compounds, despite their different primary targets and biological activities. SNAP 7941 specifically targets the MCH1 receptor, while the target of 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone is not specified in the provided context.

5-(4-Chlorophenyl)-3-methyl-2-((1-(1-methylethyl)-3-piperidinyl)amino)-6-(4-pyridinyl)-4(3H)-pyrimidinone (M18)

Compound Description: M18 is a major metabolite of 5-(4-chlorophenyl)-3-methyl-2-((2R)-2-(((1-methylethyl)amino)methyl)-1-pyrrolidinyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone (AMG657417) formed through a unique biotransformation process involving human CYP3A. [] This metabolic pathway involves the conversion of an aminopyrrolidine ring into an aminopiperidine ring. [] Mechanistic studies using human liver S9 fraction and recombinant CYP3A4 indicate a complex biotransformation process involving aldehyde and piperidinyl iminium ion intermediates. []

Relevance: M18 and 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone share a common structural feature: the piperidinyl moiety attached to a carbonyl group. [] This structural similarity highlights the presence of a piperidine ring as a potentially important pharmacophore in different compounds with varying biological activities. While M18 is a metabolite of AMG657417 formed through a specific biotransformation, the target of 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone is not specified in the provided context.

(+)-4-{(αR)-α-[(2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl]-3-methoxybenzyl}-N,N-diethylbenzamide (SNC80)

Compound Description: SNC80 is a nonpeptidic delta opioid receptor agonist. [] Structure-activity relationship studies of SNC80 and related derivatives have revealed key structural features essential for interaction with the delta receptor. [] The N,N-diethylbenzamide group plays a significant role in delta receptor binding, while the piperazine nucleus exhibits distinct structure-activity relationships at the two nitrogen atoms. []

Relevance: While SNC80 targets the delta opioid receptor, it shares a common structural element with 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone: the presence of a substituted benzyl group connected to a piperazine or piperidine ring. [] This structural similarity, particularly the presence of a substituted benzyl group, suggests a potential connection between these compounds, despite their different primary targets and biological activities.

l-threo-α-d-galacto-Octopyranoside, methyl-7-chloro-6,7,8-trideoxy-6-[[(4-undecyl-2-piperidinyl)carbonyl]amino]-1-thiomonohydrochloride (2S-cis) (PNU-69176E)

Compound Description: PNU-69176E is a positive allosteric modulator of the human 5-hydroxytryptamine-2C (5-HT2C) receptor. [] At low micromolar concentrations, it significantly enhances the binding of [3H]5-HT to the receptor by increasing its affinity for low-affinity sites. [] PNU-69176E also renders the receptors constitutively active, leading to phenotypes typically observed with 5-HT-activated receptors. [] Structurally, PNU-69176E possesses a long alkyl chain and a polar moiety, including α-d-galactopyranoside, which are crucial for its allosteric modulation. []

Relevance: While PNU-69176E targets the 5-HT2C receptor, its structure contains a piperidinylcarbonyl moiety, similar to 1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone. [] This shared structural feature, specifically the presence of a piperidine ring linked to a carbonyl group, suggests a potential connection between these compounds, even though their primary biological targets and activities differ.

Properties

Product Name

1-(3-methoxybenzyl)-5-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone

IUPAC Name

1-[(3-methoxyphenyl)methyl]-5-[4-(pyridin-2-ylmethoxy)piperidine-1-carbonyl]piperidin-2-one

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C25H31N3O4/c1-31-23-7-4-5-19(15-23)16-28-17-20(8-9-24(28)29)25(30)27-13-10-22(11-14-27)32-18-21-6-2-3-12-26-21/h2-7,12,15,20,22H,8-11,13-14,16-18H2,1H3

InChI Key

KALQKPHVMKZKJN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)N3CCC(CC3)OCC4=CC=CC=N4

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)N3CCC(CC3)OCC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.